N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications
Potential as Antitumor Agents through Enzyme Inhibition
Research has identified compounds related to the chemical structure of interest as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These inhibitors are studied for their potential to treat various types of cancers by hindering the proliferation of tumor cells. For instance, a study by Gangjee et al. (2009) focused on the design, synthesis, and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating their efficacy as dual TS and DHFR inhibitors with significant antitumor activity. The research highlighted the synthesis process and the structural analysis of these compounds, pointing towards their potential in developing new anticancer therapies [Gangjee et al., 2009].
Structural Analysis and Compound Synthesis
Further studies elaborate on the synthesis techniques and the structural basis for the activity of such compounds. For example, the synthesis and antimicrobial activities of new benzimidazole derivatives by Nofal et al. (2002) and the decarboxylation of pyruvate by thiamine analogues by Yount and Metzler (1959) provide insights into the chemical reactions involved in creating these complex molecules. These studies contribute to understanding the broader applications of related compounds in both antimicrobial activities and their role in biological processes, thereby expanding the scope of research beyond antitumor activities [Nofal et al., 2002; Yount and Metzler, 1959].
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-27(15-19-7-5-4-6-8-19)22(29)17-32-25-26-21-13-14-31-23(21)24(30)28(25)16-20-11-9-18(2)10-12-20/h4-14H,3,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESWDJBYGMJSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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